Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate
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Description
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate is a research chemical . It has a molecular formula of C14H13FN2O2S and a molecular weight of 292.33 .
Synthesis Analysis
The synthesis of such compounds often involves various cyclization processes or domino reactions . The literature data analysis shows that these compounds possess diverse biological activities .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a fluorophenyl group and an ethyl acetate group .Chemical Reactions Analysis
The formation of such compounds often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of these compounds is based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.33 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown to inhibit the clonal formation and migration of cells in a concentration-dependent manner, induce cell cycle arrest, and promote the accumulation of reactive oxygen species in cells .
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Pyrimidine derivatives have a wide range of pharmacological activities and are represented by a great number of medicines . Therefore, there is potential for creating physiologically active molecules and developing new effective methods for their synthesis .
Properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYOGJEGNHGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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